3-amino-5-methyl-1,3-oxazolidin-2-one hydrochloride
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Overview
Description
3-amino-5-methyl-1,3-oxazolidin-2-one hydrochloride is a chemical compound with the molecular formula C4H8N2O2·HCl. It belongs to the class of oxazolidinones, which are heterocyclic organic compounds containing both nitrogen and oxygen in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-methyl-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of ethyl carbonate with 1-hydrazinopropan-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Starting Materials: Ethyl carbonate (CAS#105-58-8) and 1-hydrazinopropan-2-ol (CAS#18501-20-7).
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol, under reflux conditions.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-methyl-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxazolidinone derivatives.
Reduction: Amino alcohols.
Substitution: Substituted oxazolidinones.
Scientific Research Applications
3-amino-5-methyl-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-5-methyl-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound acts as a protein synthesis inhibitor by binding to the ribosome and preventing the formation of functional proteins . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-morpholinomethyl-2-oxazolidinone: A metabolite of furaltadone, used as an antibacterial agent.
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid.
Uniqueness
3-amino-5-methyl-1,3-oxazolidin-2-one hydrochloride is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
1135132-01-2 |
---|---|
Molecular Formula |
C4H9ClN2O2 |
Molecular Weight |
152.6 |
Purity |
95 |
Origin of Product |
United States |
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